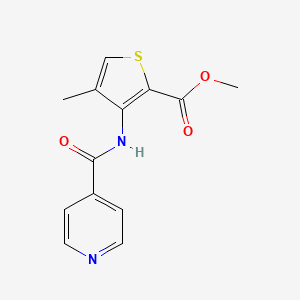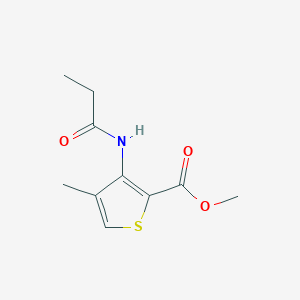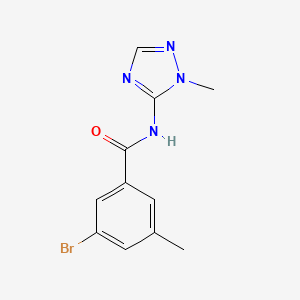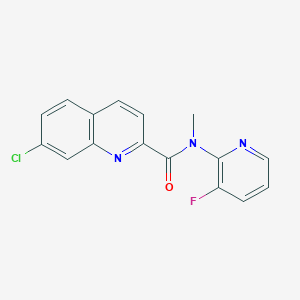
Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate, also known as MMPTC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiophene derivatives, which have been extensively studied due to their potential therapeutic applications. MMPTC has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. In addition, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied, and its pharmacological properties are well characterized. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not been fully evaluated. In addition, this compound may have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate research. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize the synthesis method of this compound to achieve higher yields and purity. Furthermore, future studies should focus on evaluating the long-term toxicity and safety of this compound in animal models and humans. Finally, this compound can be used as a tool compound in drug discovery and development to identify new drug targets and lead compounds.
合成法
The synthesis of Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate involves the reaction of 4-pyridinecarboxylic acid with 2-amino-4-methylthiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
Methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In addition, this compound has been investigated for its role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. This compound has also been used as a tool compound in drug discovery and development.
特性
IUPAC Name |
methyl 4-methyl-3-(pyridine-4-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-7-19-11(13(17)18-2)10(8)15-12(16)9-3-5-14-6-4-9/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWHOCRJYGNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)

![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)


![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)

![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
